![molecular formula C12H10O2 B1589253 [1,1'-Biphenyl]-2,4-diol CAS No. 134-52-1](/img/structure/B1589253.png)

[1,1'-Biphenyl]-2,4-diol

Übersicht

Beschreibung

“[1,1’-Biphenyl]-2,4-diol” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

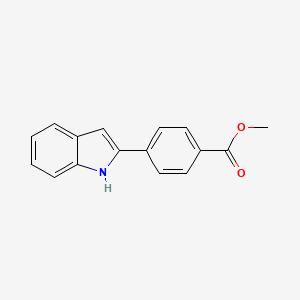

Synthesis Analysis

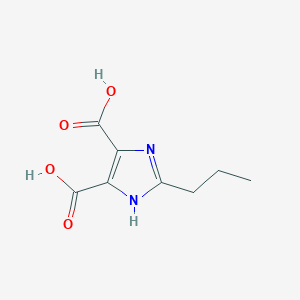

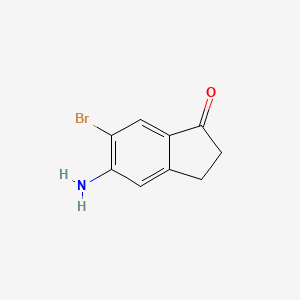

The synthesis of biphenyl derivatives has been studied in various contexts. For instance, a study on the synthesis and antibacterial activity evaluation of biphenyl and dibenzofuran derivatives as potential antimicrobial agents against antibiotic-resistant bacteria has been conducted .Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be complex. A study mentioned the crystallization of a compound in a monoclinic crystal system with specific unit cell parameters .Chemical Reactions Analysis

Biphenyl and its derivatives participate in various chemical reactions. The NIST Chemistry WebBook provides detailed information on the gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, and other related data for biphenyl . Another study provides insight into fluorescence imaging and bioorthogonal reactions in biological analysis .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . More detailed information about the physical and chemical properties of biphenyl can be found in the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

[1,1’-Biphenyl]-2,4-diol: is a valuable compound in organic synthesis. It serves as a precursor for various multipodal salicylaldehydes, which are essential for constructing multinuclear complexes and frameworks . These structures are pivotal in the synthesis of metal-organic and covalent organic frameworks, which have applications ranging from catalysis to materials science.

Luminescent Materials

Due to its structural properties, [1,1’-Biphenyl]-2,4-diol derivatives exhibit luminescent characteristics, particularly aggregation-induced luminescence . This makes them suitable for use in the development of new luminescent materials, which can be applied in organic light-emitting diodes (OLEDs) and other display technologies.

Liquid Crystals

The biphenyl core of [1,1’-Biphenyl]-2,4-diol is a common structural motif in liquid crystals . These materials are crucial for the display industry, especially in devices requiring precise control over the alignment of liquid crystal molecules.

Pharmaceutical Applications

Biphenyl derivatives, including [1,1’-Biphenyl]-2,4-diol , are significant in pharmaceuticals. They are found in a wide range of drugs with anti-inflammatory, antimicrobial, and antitumor properties . The biphenyl structure is a key component in many active pharmaceutical ingredients (APIs), highlighting its importance in drug design and development.

Energy Storage

The inherent redox center of [1,1’-Biphenyl]-2,4-diol derivatives, particularly those with a triphenylamine core, makes them interesting for energy storage applications . They can be used in the development of new materials for batteries and supercapacitors.

Wirkmechanismus

Target of Action

The primary targets of [1,1’-Biphenyl]-2,4-diol are the programmed cell death-1 (PD-1) and its ligand (PD-L1) that play a crucial role in tumor immune escape and growth . These targets are part of the immune checkpoints, which act as regulators of the immune system .

Mode of Action

[1,1’-Biphenyl]-2,4-diol interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This interaction is crucial as it interferes with the signal transduction of the T-cell receptor, leading to suppression of T-cell survival, proliferation, and activity in the tumor microenvironment . By inhibiting this interaction, [1,1’-Biphenyl]-2,4-diol can potentially enhance the body’s immune response against cancer cells .

Biochemical Pathways

The biochemical pathways affected by [1,1’-Biphenyl]-2,4-diol involve the PD-1/PD-L1 immune checkpoint pathway . The inhibition of this pathway can lead to enhanced immune responses against cancer cells . Additionally, the compound may also affect the biodegradation pathway of polychlorinated biphenyls (PCBs), involving enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

Pharmacokinetics

It is known that biphenyl derivatives, such as [1,1’-biphenyl]-2,4-diol, have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . These properties suggest that [1,1’-Biphenyl]-2,4-diol could potentially be absorbed and distributed effectively in the body, metabolized, and then eliminated.

Result of Action

The molecular and cellular effects of [1,1’-Biphenyl]-2,4-diol’s action primarily involve the enhancement of the body’s immune response against cancer cells. By inhibiting the interaction between PD-1 and PD-L1, [1,1’-Biphenyl]-2,4-diol can potentially prevent the suppression of T-cell survival, proliferation, and activity in the tumor microenvironment . This could lead to an increased immune response against cancer cells .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on “[1,1’-Biphenyl]-2,4-diol” and its derivatives could be guided by two perspectives: technical improvements and application needs . From a technical perspective, future research could focus on addressing the technical limitations and improving the synthesis process. From an application perspective, future research could explore new application scenarios based on the demand and provide technical solutions accordingly .

Eigenschaften

IUPAC Name |

4-phenylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXCJGJSIWFKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452094 | |

| Record name | 4-Phenyl-1,3-Dihydroxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-2,4-diol | |

CAS RN |

134-52-1 | |

| Record name | 4-Phenylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,3-Dihydroxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

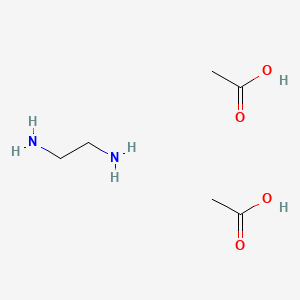

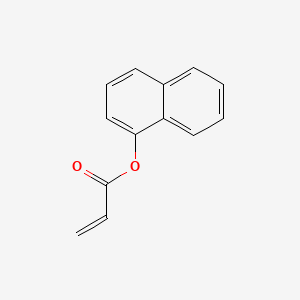

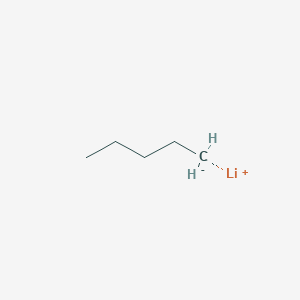

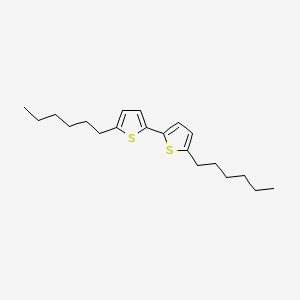

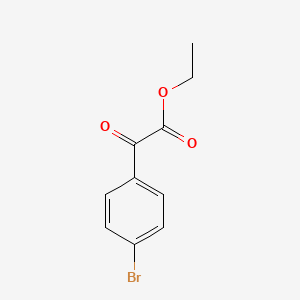

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary mechanisms of action of Honokiol?

A: While the exact mechanisms are still under investigation, research suggests that Honokiol exerts its effects through interactions with various molecular targets. One prominent mechanism involves modulating the GABAA receptor-gated Cl− channel complex [, ]. This interaction contributes to its anxiolytic-like effects [, ]. Further studies suggest that Honokiol targets multiple signaling pathways crucial for cancer development, including nuclear factor kappa B (NF-κB), signal transducers and activator of transcription 3 (STAT3), epidermal growth factor receptor (EGFR), and mammalian target of rapamycin (m-TOR) [].

Q2: What are the structural characteristics of Honokiol?

A: Honokiol (3′,5-di-2-propenyl-1,1′-biphenyl-2,4′-diol) is a biphenyl compound with two allyl groups and two hydroxyl groups. While specific spectroscopic data is not provided in the provided abstracts, its structure can be elucidated using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ]. These techniques provide information on the compound's connectivity, functional groups, and molecular weight.

Q3: How does the structure of Honokiol relate to its biological activity?

A: Research suggests modifications to the Honokiol structure can significantly impact its activity. For instance, dihydrohonokiol-B (DHH-B), a partially reduced derivative, exhibits potent anxiolytic-like effects []. This finding highlights the importance of the allyl groups and their saturation state for its biological activity. Further investigations into structure-activity relationships are crucial for developing more potent and selective derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.